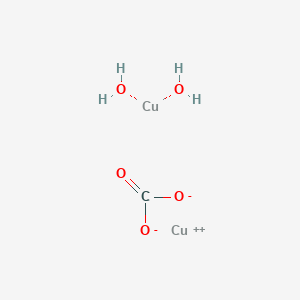

Cupric subcarbonate

説明

特性

分子式 |

CH4Cu2O5 |

|---|---|

分子量 |

223.13 g/mol |

IUPAC名 |

copper;copper;carbonate;dihydrate |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;;+2;;/p-2 |

InChIキー |

CIZZAEMQLFBLFN-UHFFFAOYSA-L |

正規SMILES |

C(=O)([O-])[O-].O.O.[Cu].[Cu+2] |

製品の起源 |

United States |

Synthetic Strategies and Controlled Architectures of Cupric Subcarbonate

Solution-Based Synthesis Methodologies

Solution-based methods are widely employed for the synthesis of cupric subcarbonate due to their simplicity, mild reaction conditions, and ability to produce a variety of structures. These techniques involve the reaction of soluble copper salts with a carbonate source in an aqueous environment.

Facile and Mild Solution Route Approaches

Facile and mild solution routes represent the most straightforward methods for producing this compound. These methods typically involve the reaction of a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with a carbonate source like sodium carbonate or sodium bicarbonate in an aqueous solution at or near room temperature. researchgate.netyoutube.comresearchgate.net

The general reaction can be represented as: 2CuSO₄(aq) + 2Na₂CO₃(aq) + H₂O(l) → Cu₂(OH)₂CO₃(s) + 2Na₂SO₄(aq) + CO₂(g) youtube.com

This process is characterized by the immediate precipitation of a light blue-green solid upon mixing the reactant solutions, accompanied by effervescence due to the release of carbon dioxide gas. researchgate.net The procedure is simple and can be performed with readily available materials. youtube.comresearchgate.net For instance, a common laboratory preparation involves dissolving copper sulfate pentahydrate and anhydrous sodium carbonate in distilled water separately. youtube.com The sodium carbonate solution is then slowly added to the copper sulfate solution with stirring to control the foaming caused by CO₂ evolution. youtube.comresearchgate.net After the reaction is complete, the precipitate is filtered, washed with water to remove soluble impurities like sodium sulfate, and dried. researchgate.net

HCOO⁻ Ion Mediated Formation of this compound

The direct mediation of this compound formation by formate (B1220265) (HCOO⁻) ions is not a commonly documented primary synthesis route. Instead, the literature more frequently describes the use of this compound as a precursor for the synthesis of copper formate. In these processes, pre-synthesized basic copper carbonate is reacted with formic acid to produce copper formate, which is a valuable precursor for creating conductive copper inks. acs.org The reaction proceeds as the formic acid reacts with the carbonate and hydroxide (B78521) groups of the this compound. acs.org

However, some synthetic approaches for functional materials involve the co-use of formate and carbonate species. For example, copper inks have been prepared by mixing copper(II) formate with a bicarbonate source, such as 2-ethyl-1-hexylammonium bicarbonate. This suggests a complex interplay where both ions are present in the reaction medium, although the primary product is a functional copper material rather than pure this compound. Research has also explored the electrochemical reduction of carbonate to formate on copper surfaces, highlighting the close relationship between these species in copper-based systems.

Sol-Gel Synthesis Protocols for this compound Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, including metal oxides, from small molecules. In the context of copper-based materials, sol-gel synthesis is often employed to create copper oxide (CuO) nanoparticles, where a copper-carbonate containing precursor is first formed. This precursor, which can be a form of basic copper carbonate, is then calcined (heated at high temperatures) to yield the final CuO product.

A typical sol-gel synthesis for a this compound precursor involves precipitating it from a mixed solution of a copper salt (like copper acetate) and a carbonate source (like ammonium (B1175870) carbonate). The process allows for fine control over the product's chemical composition and microstructure by adjusting parameters such as pH and the concentration of reactants. For instance, by controlling the degree of supersaturation of the solution, the size and shape of the primary crystallites and the porosity of the resulting aggregates can be tuned. The "sol," a colloidal solution of the precursors, gradually evolves into a "gel," an integrated network containing the solid precursor phase. This gel is then dried and calcined to produce the desired material. The sol-gel method is advantageous because it is scalable, cost-effective, and can be conducted with non-toxic reagents.

Hydrothermal Synthesis Techniques for this compound Architectures

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. While often used to produce copper oxide (CuO) nanostructures directly, the process can be controlled to first generate basic copper carbonate precursors with specific architectures. acs.org Although high crystallinity can be achieved with this method, it requires elevated temperatures. acs.org

In a typical process aimed at producing CuO, a copper salt such as copper(II) chloride (CuCl₂) is reacted with a base like sodium hydroxide (NaOH) in a sealed vessel (autoclave) and heated. By modifying the reaction conditions, such as temperature, reactant concentrations, and the use of surfactants, the morphology of the initial product can be controlled. For example, three-dimensional hierarchical CuO "butterfly-like" structures have been fabricated via a hydrothermal route where the initial formation involves a copper-containing precipitate. While the final product in many studies is CuO, the intermediate basic copper carbonate's structure, formed under hydrothermal conditions, dictates the final architecture of the oxide. Additives and surfactants are often used to control crystal growth, though this can sometimes introduce impurities into the final product. acs.org

Precipitation and Coprecipitation Methods

Precipitation is a cornerstone technique for the synthesis of this compound, involving the reaction of soluble precursors to form an insoluble product. youtube.com Coprecipitation is a modification where multiple species are precipitated simultaneously.

Controlled Precipitation for Nanoparticle Formation

Controlled precipitation is a widely used and effective method for synthesizing this compound nanoparticles and microspheres with specific morphologies. youtube.com By carefully managing reaction parameters such as temperature, pH, reactant concentration, and reaction time, the size and shape of the resulting particles can be precisely controlled. youtube.com

For example, sphere-like malachite (Cu₂(OH)₂CO₃) particles with diameters in the range of 5.0–6.5 µm have been successfully prepared via a direct precipitation route using cupric chloride and sodium carbonate solutions. youtube.com The optimal conditions for forming these structures were found to be a temperature of approximately 50°C and a pH between 7.0 and 7.5, with a reaction time of 6 hours. youtube.com The process can be further refined by adding seed crystals of malachite, which promotes the crystallization of amorphous basic copper carbonate into the desired crystalline form. youtube.com This method is advantageous as it does not require any templates, which helps to avoid introducing impurities into the final product. acs.org Subsequent pyrolysis of these this compound microspheres can yield copper oxide (CuO) while preserving the spherical morphology. youtube.com

Table 1: Parameters for Controlled Precipitation of this compound

| Parameter | Value/Range | Effect on Product | Source(s) |

|---|---|---|---|

| Reactants | Cupric Chloride (CuCl₂) & Sodium Carbonate (Na₂CO₃) | Formation of sphere-like malachite | , youtube.com |

| Reactants | Copper Sulfate (CuSO₄) & Sodium Carbonate (Na₂CO₃) | Formation of basic copper carbonate precipitate | youtube.com |

| Temperature | ~50 °C | Optimal for forming 5.0-6.5 µm microspheres | , youtube.com |

| Temperature | 40 - 70 °C | Yields pure, light green basic copper carbonate | |

| pH | 7.0 - 7.5 | Optimal for forming crystalline microspheres | , youtube.com |

| pH | > 6.5 | Ensures formation of pure product, free of copper oxide | |

| Reaction Time | 6 hours | Sufficient for crystallization of microspheres | , youtube.com |

| Additives | Malachite seed crystals | Promotes crystallization of amorphous product | , youtube.com |

Coprecipitation of Metal Salts in this compound Synthesis

Coprecipitation stands as a significant and widely employed technique for the synthesis of this compound and its composite materials. This method involves the simultaneous precipitation of more than one species from a solution to achieve a homogeneous distribution of metal cations within the resulting solid precursor. The careful control of precipitation parameters such as pH, temperature, and reagent concentrations is crucial for obtaining the desired product with specific characteristics.

In a typical synthesis of a copper-containing bismutite, a bimetallic catalyst with a layered structure, the coprecipitation method is utilized. brieflands.comnih.govdundee.ac.uk For instance, a solution of bismuth(III) nitrate (B79036) pentahydrate and copper(II) nitrate trihydrate in dilute nitric acid can be treated with ammonia (B1221849) and sodium carbonate solutions. brieflands.com This process, conducted at an elevated temperature (e.g., 80 °C) with stirring for an extended period (e.g., 24 hours), leads to the formation of a colored precipitate. brieflands.com After filtration, washing, and drying, the resulting product is a copper-loaded layered bismuth subcarbonate, which can be denoted as CuBi₂O₂CO₃. brieflands.com

The reaction conditions play a pivotal role in the final product. For the synthesis of basic copper carbonate microspheres, cupric chloride and sodium carbonate solutions are used as the crude materials. nih.govnih.gov The reaction temperature and pH are critical factors that are carefully studied and controlled. nih.govnih.gov It has been demonstrated that by maintaining the temperature at approximately 50°C and the pH in the range of 7.0-7.5 for about 6 hours, it is possible to form green, spherical basic copper carbonate crystal particles with diameters of 5.0–6.5 μm. nih.govnih.gov The addition of malachite seeds can further promote the crystallization of the amorphous basic copper carbonate. nih.govnih.gov

A patented process for preparing basic copper carbonate involves reacting a waste solution from copper etching processes, which contains hydrochloric acid and sodium chloride, with an alkali carbonate solution. researchgate.net The process specifies that the waste solution should be stirred into a 5 to 15 weight percent alkali carbonate solution heated to 40° to 70° C, while ensuring the pH does not drop below 6.5. researchgate.net This adherence to specific pH and temperature ranges is essential for obtaining a pure, light green basic copper carbonate. researchgate.net

The following table summarizes the key parameters in the coprecipitation synthesis of this compound and related compounds.

| Product | Reactants | Precipitating Agent(s) | Temperature | pH | Reference |

| Copper-Containing Bismutite (CuBi₂O₂CO₃) | Bi(NO₃)₃·5H₂O, Cu(NO₃)₂·3H₂O | Ammonia, Sodium Carbonate | 80 °C | - | brieflands.com |

| Basic Copper Carbonate Microspheres | Cupric Chloride | Sodium Carbonate | 50 °C | 7.0 - 7.5 | nih.govnih.gov |

| Basic Copper Carbonate | Copper etching waste solution | Alkali Carbonate | 40 - 70 °C | > 6.5 | researchgate.net |

Formation of Layered Bismuth Subcarbonate Structures Incorporating Copper(II) Ions

The incorporation of copper(II) ions into the layered structure of bismuth subcarbonate ((Bi₂O₂)₂CO₃) results in novel materials with unique properties and potential applications, particularly in catalysis. brieflands.comnih.govdundee.ac.uk These materials are typically synthesized via the coprecipitation method, where the copper ions are integrated into the host bismutite framework. brieflands.comnih.govdundee.ac.uk

The host structure, bismuth subcarbonate, is a Sillen-type layered material. brieflands.comnih.gov The structure of pure bismutite exhibits a tetragonal crystal system with diffraction peaks at specific 2θ positions, indicating a long-range order. brieflands.com The interlayer space in bismutite can accommodate carbonate ions and water molecules, leading to an expanded interlayer gallery. brieflands.com

When copper(II) ions are incorporated into the Bi₂O₂CO₃ framework, new diffraction lines appear in the X-ray diffraction (XRD) pattern. brieflands.com These new reflections are indicative of an orthorhombic structure with a smaller interlamellar space compared to that of pure bismutite. brieflands.com The resulting cell parameters resemble those of beyerite, another member of the bismuth subcarbonate family. brieflands.com Beyerite possesses a Sillen-like structure characterized by the intergrowth of [Bi₂O₂]²⁺ layers with Ca²⁺ ions and (CO₃)²⁻ layers. brieflands.com

The successful incorporation of copper ions as guests within the bismutite host structure creates a bifunctional catalyst. brieflands.comnih.govdundee.ac.uk These materials possess both Lewis acid sites, attributed to the bismuth centers, and catalytic sites from the copper(II) ions. brieflands.comnih.gov This cooperative catalytic activity has been demonstrated in cascade-like N-arylation and S-arylation reactions. brieflands.comnih.gov

The table below details the structural changes observed upon the incorporation of copper(II) ions into bismuth subcarbonate.

| Material | Crystal Structure | Key XRD Peaks (2θ) | Interlayer Space | Reference |

| Bismutite (Bi₂O₂CO₃) | Tetragonal | 10.5°, 25.6°, 31.4°, 33.2° | Expanded | brieflands.com |

| Copper-Loaded Bismutite | Orthorhombic (Beyerite-like) | 13.1°, 24.1°, 26.1°, 30.4°, 32.9° | Smaller than bismutite | brieflands.com |

Biomineralization-Inspired Synthesis

Biomineralization processes, which are ubiquitous in nature, offer an alternative and environmentally friendly approach to the synthesis of inorganic materials. Fungi, in particular, have demonstrated a remarkable ability to mediate the formation of metal carbonate nanoparticles through their metabolic activities.

Ureolytic fungi, which produce the enzyme urease, are capable of hydrolyzing urea (B33335) to generate ammonium and carbonate ions. brieflands.comnih.gov This process leads to an increase in the local pH and carbonate concentration, creating conditions favorable for the precipitation of metal carbonates when suitable metal ions are present in the environment. brieflands.comnih.gov This microbially-induced carbonate precipitation has been successfully harnessed for the synthesis of cupric carbonate nanoparticles. brieflands.comnih.govnih.govresearchgate.net

Several fungal species, including Alternaria sp. strain ccf7, Neurospora crassa, Pestalotiopsis sp., and Myrothecium gramineum, have been investigated for their ability to produce nanoscale copper carbonate. brieflands.comnih.govnih.govresearchgate.net The process typically involves incubating the fungus in a urea-modified medium to generate a carbonate-laden supernatant. nih.govnih.govresearchgate.net This cell-free supernatant is then reacted with a copper salt, such as copper chloride, to precipitate copper carbonate nanoparticles. brieflands.com

The synthesis parameters, such as the concentration of the copper salt, temperature, and incubation time, can be optimized to control the size and properties of the resulting nanoparticles. brieflands.com For instance, using the mycelium-free extract of Alternaria sp. strain ccf7, spherical copper carbonate nanoparticles with an average size of 66.7 nm were synthesized at an optimal copper chloride concentration of 45 mM, a temperature of 25°C, and after 24 hours of incubation. brieflands.com

The table below summarizes the findings from studies on the fungal-mediated synthesis of cupric carbonate nanoparticles.

| Fungal Species | Precursor | Resulting Nanoparticle Size | Morphology | Reference |

| Alternaria sp. strain ccf7 | Copper Chloride | 60.2 - 66.7 nm | Spherical | brieflands.com |

| Neurospora crassa | Copper Chloride | ~25 nm | Spherical | nih.gov |

| Pestalotiopsis sp. | Copper Chloride | Nanoscale | Varied | nih.govnih.govresearchgate.net |

| Myrothecium gramineum | Copper Chloride | Nanoscale | Varied | nih.govnih.govresearchgate.net |

Extracellular proteins secreted by fungi play a crucial role in controlling the size, morphology, and stability of the biomineralized nanoparticles. dundee.ac.uknih.govnih.govnih.govresearchgate.net These proteins can act as templates or modifiers during the crystallization process, preventing the aggregation of nanoparticles and influencing their final shape. nih.govnih.govresearchgate.netdundee.ac.uk

Studies have shown that copper carbonate minerals obtained using fungal supernatants are of nanoscale dimensions and exhibit varied morphologies compared to their chemically synthesized counterparts. nih.govnih.govresearchgate.net The presence of fungal extracellular proteins is a key factor in this difference. nih.govnih.govresearchgate.net It has been demonstrated that after mixing a copper chloride solution with the fungal supernatant, a significant percentage of the protein is removed from the solution through precipitation with the carbonate minerals. nih.govresearchgate.net

Further research has identified specific proteins and amino acids that influence nanomineral formation. Proteomic analysis of the culture supernatant of Neurospora crassa identified triosephosphate isomerase (TPI) as a protein with a strong affinity for the copper carbonate nanoparticles. dundee.ac.uknih.gov The presence of purified TPI was found to be important in controlling the morphology and structure of the nanomaterials. dundee.ac.uknih.gov Fourier transform infrared spectroscopy (FTIR) analysis revealed conformational changes in the proteins, such as unfolding and an increase in β-sheets, upon interaction with the mineral surface. dundee.ac.uknih.gov

Amino acids secreted by fungi also significantly affect the particle size of copper carbonate. nih.govdundee.ac.ukresearchgate.net For example, Neurospora crassa was found to secrete eleven different amino acids. dundee.ac.ukresearchgate.net Among these, L-glutamic acid was particularly effective in producing copper carbonate nanoparticles with diameters of 100–200 nm and stabilizing them during the early stages of crystal growth, thereby preventing aggregation. dundee.ac.ukresearchgate.net

Design and Control of Micro/Nanostructures

The engineering of this compound at the micro- and nanoscale allows for the creation of materials with tailored properties for various applications. The hierarchical assembly of smaller building blocks into more complex architectures is a key strategy in this field.

Hierarchical micro/nanostructures of basic copper carbonate, Cu₂(OH)₂CO₃ (malachite), can be synthesized through the controlled assembly of hydrated nanoparticles. nih.govresearchgate.net This process typically begins with the formation of nanoparticles, which then form loose aggregates. nih.gov Through a reorganization process, these nanoparticles can assemble into urchin-like structures composed of dense nanorods. nih.gov As the nanorods continue to grow, they can form regular microspheres. nih.gov Concurrently, the nanorods may coalesce to form wedge-like structures. nih.gov

The formation of these hierarchical structures is influenced by several factors. The attractive electrostatic forces are responsible for the initial aggregation of the nanoparticles. nih.gov During the growth of these aggregates, the nanorods act as growing tips that adsorb adjacent nanoparticles. nih.gov The Brownian motion of the nanoparticles facilitates their reorientation to achieve a lower energy configuration. nih.gov Adsorbed water also plays a crucial role in the formation of these malachite nanostructures. nih.gov

These hierarchical Cu₂(OH)₂CO₃ structures can serve as precursors for the synthesis of CuO nanostructures with novel morphologies through pyrolysis. nih.govresearchgate.net The ability to control the morphology of the initial basic copper carbonate allows for the subsequent formation of CuO with desired shapes, such as sisal-like, fishbone-like, and spherical structures. researchgate.net

Morphology Control via Synthesis Parameters

The final morphology of this compound is highly dependent on the precise control of synthesis parameters such as temperature, pH, and reactant concentrations. These factors influence the nucleation and growth kinetics of the crystals, leading to a variety of architectures.

One study focused on the preparation of sphere-like malachite (a mineral form of basic copper carbonate) via a direct precipitation route using cupric chloride and sodium carbonate solutions. researchgate.net The investigation revealed that both reaction temperature and pH are critical factors in controlling the morphology. Sphere-like malachite particles with diameters ranging from 5.0 to 6.5 micrometers were successfully synthesized when the reaction temperature was maintained at approximately 50 °C and the pH was kept in the range of 7.0 to 7.5 for 6 hours. researchgate.net Deviation from these optimal conditions resulted in different morphologies.

While detailed studies on a wide range of this compound morphologies are specific, the principles of morphology control can be understood from studies on related copper compounds like copper(II) oxide (CuO). In the hydrothermal synthesis of CuO, for instance, varying the pH of the reaction medium has been shown to produce distinct morphologies. mdpi.com At a pH of 4, nanoparticles are formed, whereas a neutral pH of 7 leads to the growth of nanorods. mdpi.com At a more alkaline pH of 12, nanosheet morphologies are observed. mdpi.com These changes are attributed to the varying growth rates of different crystal facets under different pH conditions, a principle that also applies to the synthesis of complex structures like this compound. mdpi.com Similarly, temperature has been shown to affect the structure of synthesized copper oxide, with low temperatures favoring the growth of nanoplates and irregular shapes, while higher temperatures can lead to the formation of 3D flower-like microstructures composed of nanorods and nanoplates. researchgate.net

The direct synthesis of basic copper carbonate from copper metal in an aqueous solution containing ammonia and carbonic acid also demonstrates the influence of process parameters. google.com An economical process has been identified where the concentration of ammonia is between 6.7 g/L and 15 g/L, the pH is maintained between 8 and 10, and the temperature is in the range of 25°C to 100°C. google.com These conditions directly influence the formation of the desired basic copper carbonate product. google.com

Table 1: Effect of Synthesis Parameters on the Morphology of Copper Compounds

| Compound | Parameter | Value | Resulting Morphology | Reference |

|---|---|---|---|---|

| Basic Copper Carbonate | Temperature | ~50 °C | Sphere-like (5.0-6.5 µm) | researchgate.net |

| Basic Copper Carbonate | pH | 7.0-7.5 | Sphere-like (5.0-6.5 µm) | researchgate.net |

| Copper(II) Oxide | pH | 4 | Nanoparticles | mdpi.com |

| Copper(II) Oxide | pH | 7 | Nanorods | mdpi.com |

| Copper(II) Oxide | pH | 12 | Nanosheets | mdpi.com |

| Copper(II) Oxide | Temperature | Low | Nanoplates, irregular shapes | researchgate.net |

| Copper(II) Oxide | Temperature | High | Flower-like microstructures | researchgate.net |

Role of Template-Assisted Growth in this compound Formation

Template-assisted synthesis is a versatile strategy to fabricate materials with controlled and complex architectures. This method utilizes a pre-existing structure (the template) to direct the growth of the desired material. While not as extensively documented for this compound as for other materials, the principles and applications of this method are highly relevant.

In a similar vein, rod-like basic cupric carbonate has been grown in bundles on a copper substrate through a direct oxidation process in a weak alkaline solution of sodium bicarbonate. researchgate.net In this scenario, the copper substrate itself can be considered a template that directs the growth of the this compound crystals. researchgate.net

Stabilization of this compound Nanoparticles

For many applications, especially those in nanotechnology, it is crucial to control the size of the particles and prevent their aggregation. This is often achieved by using stabilizing agents during the synthesis process.

Biopolymer-Based Stabilizing Agents in Copper Carbonate Nanoparticle Synthesis

Biopolymers have emerged as effective and biocompatible stabilizing agents for the synthesis of nanoparticles. A study on the synthesis of basic copper carbonate nanoparticles (CC-NPs) investigated the use of several biopolymers as stabilizers: chitosan, methylcellulose, hydroxyethyl (B10761427) cellulose, and hyaluronic acid. google.comrsc.org The research found that all these biopolymers were suitable for stabilizing the CC-NPs. google.comrsc.org However, hyaluronic acid was identified as the optimal stabilizing agent because the resulting nanoparticles (CC-NPs+HA) exhibited the smallest aggregate size and a more uniform particle size distribution. google.comrsc.org

The synthesis involved the chemical precipitation of basic copper carbonate, with the biopolymer present in the reaction mixture to cap the newly formed nanoparticles and prevent their uncontrolled growth and agglomeration. The resulting stabilized nanoparticles were spherical aggregates with diameters between 0.6 and 1.0 µm, which were themselves formed by smaller nanoparticles with diameters ranging from 30 to 80 nm. google.comrsc.org

Optimization of Stabilizer-Precursor Ratios for Nanoparticle Properties

The properties of the final nanoparticles, including their size and stability, are not only dependent on the type of stabilizer used but also on the ratio of the stabilizer to the copper precursor. The selection of the precursor and precipitating agent is also a critical optimization step.

In the synthesis of biopolymer-stabilized basic copper carbonate nanoparticles, different combinations of copper precursors and precipitators were evaluated. google.comrsc.org Copper(II) acetate (B1210297) (Cu(CH₃COO)₂) and copper(II) chloride (CuCl₂) were used as copper precursors, while potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and ammonium carbonate ((NH₄)₂CO₃) were used as precipitators. google.comrsc.org Experimental data revealed that the combination of copper(II) acetate as the precursor and ammonium carbonate as the precipitator was optimal for the production of basic copper carbonate nanoparticles with a phase composition of Cu₂(OH)₂CO₃. google.comrsc.org This optimal combination, when used with hyaluronic acid as a stabilizer, produced spherical aggregates of 0.6 to 1.0 µm, composed of primary nanoparticles between 30 and 80 nm in diameter. google.comrsc.org

Table 2: Synthesis and Characterization of Biopolymer-Stabilized Basic Copper Carbonate Nanoparticles

| Copper Precursor | Precipitating Agent | Stabilizing Agent | Resulting Morphology & Size | Reference |

|---|---|---|---|---|

| Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Hyaluronic Acid | Spherical aggregates (0.6-1.0 µm) of nanoparticles (30-80 nm) | google.comrsc.org |

| Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Chitosan | Stabilized nanoparticles | google.comrsc.org |

| Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Methylcellulose | Stabilized nanoparticles | google.comrsc.org |

| Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Hydroxyethyl Cellulose | Stabilized nanoparticles | google.comrsc.org |

| CuCl₂ | K₂CO₃, Na₂CO₃, (NH₄)₂CO₃ | Not specified as optimal | Not specified as optimal | google.comrsc.org |

Decomposition Pathways and Thermal Transformations of Cupric Subcarbonate

Thermal Decomposition Mechanisms

Cu₂(OH)₂CO₃(s) → 2CuO(s) + CO₂(g) + H₂O(g) quora.com

This reaction is characterized by a distinct color change from the green of cupric subcarbonate to the black of copper(II) oxide. youtube.com

The study of the kinetics and thermodynamics of this compound decomposition provides critical insights into the reaction's rate and energy changes. The decomposition is an endothermic process, meaning it requires an input of energy to proceed, and it is not a spontaneous reaction at room temperature. kuwaitjournals.org

Kinetic studies, often employing thermogravimetric analysis (TGA), have determined the activation energy (Ea) for the decomposition of this compound (malachite). The reported values for the mean apparent activation energy are in the range of 104.9 to 111.2 kJ/mol. kuwaitjournals.org The activation energy can vary depending on the conversion rate, suggesting a complex, multi-step kinetic process rather than a simple, single-step reaction. kuwaitjournals.org For instance, the activation energy has been observed to decrease as the conversion of this compound to copper(II) oxide progresses. kuwaitjournals.org

Thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) have also been investigated. The positive values for both ΔH and ΔG confirm the endothermic and non-spontaneous nature of the decomposition reaction under standard conditions. kuwaitjournals.org The small difference between the activation energy and the enthalpy change suggests that the reaction is favorable once the initial energy barrier is overcome. kuwaitjournals.org

Interactive Data Table: Thermodynamic and Kinetic Parameters for the Decomposition of this compound

| Parameter | Value Range | Method of Determination | Reference |

| Activation Energy (Ea) | 104.9 - 111.2 kJ/mol | Iso-conversional methods (FWO, KAS, Starink) | kuwaitjournals.org |

| Enthalpy (ΔH) | Positive | Thermogravimetric Analysis (TGA) | kuwaitjournals.org |

| Gibbs Free Energy (ΔG) | Positive | Thermogravimetric Analysis (TGA) | kuwaitjournals.org |

The conversion of this compound to copper(II) oxide is the primary transformation pathway during thermal decomposition. When heated, the green this compound powder undergoes a chemical change, resulting in the formation of black copper(II) oxide as the solid residue. youtube.comquora.com This transformation is accompanied by the release of carbon dioxide and water vapor. youtube.comquora.com

The decomposition of malachite (Cu₂(OH)₂CO₃) is generally considered to proceed in a single step where both water and carbon dioxide are lost simultaneously to form copper(II) oxide. researchgate.net However, some studies have reported more complex behaviors, including multi-step processes, particularly for granular forms of malachite. researchgate.net In contrast, the decomposition of azurite (B1638891) (Cu₃(CO₃)₂(OH)₂), another form of basic copper carbonate, is known to be a multi-step process. researchgate.net

Phase Transformation Analysis

The thermal decomposition of this compound involves significant changes in the solid's phase and structure. These transformations can be monitored using various analytical techniques, such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA), to identify intermediate species and characterize the structural evolution.

For the thermal decomposition of malachite (Cu₂(OH)₂CO₃), the formation of stable intermediate solid species is not commonly observed. researchgate.net The decomposition is often described as a direct conversion to copper(II) oxide. researchgate.net However, some complex kinetic behaviors suggest the possibility of short-lived or non-crystalline intermediates.

In the case of the thermal decomposition of a related copper complex, Cu(TO)₂(H₂O)₄₂, intermediate products such as CuCO₃ and Cu(NCO)₂ have been proposed before the final formation of copper oxide. bit.edu.cn While this is a different compound, it illustrates the potential for intermediate formation in copper-containing coordination compounds during thermal decomposition. For azurite, it has been suggested that it may decompose to form malachite as an intermediate product under certain conditions. researchgate.net

The thermal decomposition of this compound results in a significant structural transformation from a crystalline basic carbonate to crystalline copper(II) oxide. This change can be observed through techniques like X-ray diffraction (XRD), which can track the disappearance of the characteristic diffraction peaks of this compound and the appearance of the peaks corresponding to copper(II) oxide. akjournals.comscirp.org

The initial this compound possesses a specific crystal structure, which breaks down as the temperature increases. The loss of water and carbon dioxide leads to the rearrangement of the copper and oxygen atoms to form the more thermally stable copper(II) oxide lattice. The morphology of the resulting copper(II) oxide can be influenced by the structure of the starting this compound and the decomposition conditions. Studies have shown that the decomposition can lead to the formation of porous structures. researchgate.net

Factors Influencing Thermal Stability and Decomposition Products

The thermal stability of this compound and the nature of its decomposition products are not fixed but are influenced by several external factors.

The heating rate has a significant impact on the decomposition temperature. Slower heating rates generally result in decomposition at lower temperatures. arizona.edu For example, with a very slow heating rate of 0.01°C per minute, malachite can be completely decomposed at 340°C, whereas at a faster rate of 1.25°C per minute, the maximum decomposition rate is not reached until 440°C. arizona.edu

The surrounding atmosphere also plays a crucial role. The presence of water vapor has been shown to lower the decomposition temperature of malachite, indicating a catalytic effect. researchgate.net Conversely, a high partial pressure of carbon dioxide can increase the decomposition temperature, as it shifts the equilibrium of the decomposition reaction. researchgate.net

The particle size and crystallinity of the this compound can also affect its thermal stability. Finely divided or less crystalline material tends to decompose at lower temperatures compared to larger, well-formed crystals. arizona.edu

Interactive Data Table: Influence of Heating Rate on Malachite Decomposition Temperature

| Heating Rate (°C/minute) | Temperature of Maximum Decomposition Rate (°C) | Reference |

| 1.25 | 440 | arizona.edu |

| 0.15 | < 380 | arizona.edu |

| 0.01 | 280 | arizona.edu |

Effect of Heating Rate and Temperature Profiles

The heating rate, or the speed at which the temperature is increased, has a direct effect on the observed decomposition temperatures. As the heating rate increases, the characteristic decomposition temperatures, including the initial onset temperature and the peak temperature of mass loss, tend to shift to higher values. mdpi.com This phenomenon is common in the thermal analysis of solids and is attributed to heat transfer limitations; at faster heating rates, the sample temperature lags behind the furnace temperature, requiring a higher furnace temperature to achieve the necessary energy for decomposition. mdpi.com

The temperature profile, including the final calcination temperature, determines the completeness of the decomposition and the final phase of the resulting material. Studies have shown that the thermal decomposition of basic copper carbonate (often in the form of the mineral malachite) can be a multi-step process. researchgate.net For instance, thermogravimetric analysis has identified multiple stages of mass loss corresponding to the release of water (dehydroxylation) and carbon dioxide (decarbonation). researchgate.netyoutube.com The complete removal of all carbonate components to form pure copper oxide may require calcination temperatures as high as 900°C. researchgate.net

Detailed kinetic investigations using techniques like constant transformation rate thermal analysis have shown that the decomposition of copper carbonate can proceed through several overlapping steps, particularly in the 150°C to 300°C range. researchgate.net The process involves an initial loss of physically adsorbed water, followed by the deconstruction of the carbonate structure itself. researchgate.netresearchgate.net The decomposition of basic copper carbonate involves breaking down both the hydroxide (B78521) and carbonate components to yield copper oxide, water, and carbon dioxide. youtube.com The exact temperatures for these steps can vary, but a general sequence is observed.

Table 1: General Decomposition Stages of Basic Copper Carbonate This table provides a generalized overview of the thermal events during the decomposition of basic copper carbonate, as observed through thermal analysis techniques. The specific temperatures can vary based on heating rate and sample characteristics.

| Temperature Range (°C) | Event | Products Evolved | Resulting Solid |

| ~150 - 250 | Dehydroxylation / Initial Decarbonation | H₂O, CO₂ | Intermediate copper species |

| ~250 - 400 | Main Decarbonation | CO₂ | Copper(II) Oxide (CuO) |

| > 400 | Crystallization and Final Decomposition | Residual CO₂ | Crystalline Copper(II) Oxide (CuO) |

Role of Precursor Morphology on Resulting Oxide Structure

The morphology of the this compound precursor—referring to its particle size, shape, and degree of agglomeration—plays a critical role in determining the structural and morphological characteristics of the final copper(II) oxide (CuO) product. The precursor's structure essentially acts as a template, and its physical attributes can be largely preserved or systematically transformed during the thermal conversion process. This principle is fundamental in materials science for engineering metal oxides with desired properties for applications in catalysis, electronics, and more. researchgate.netrsc.org

Research has consistently shown that different precursor morphologies lead to CuO nanoparticles and microstructures with distinct shapes and sizes. researchgate.netresearchgate.net For example, the synthesis of CuO from various copper precursors, including basic copper carbonate, can yield nanostructures with different shapes and sizes depending on the initial material. researchgate.net The size of the precursor particles, their crystallinity, and whether they are single crystals or agglomerates of smaller primary particles all influence the final oxide. rsc.org The use of polymeric additives or different synthesis conditions during the precipitation of the this compound precursor can alter its morphology, which in turn modifies the decomposition temperature and the resulting CuO structure. researchgate.net

Table 2: Correlation Between Precursor and Resulting Oxide Morphology This table illustrates the relationship between the initial morphology of the copper carbonate precursor and the typical resulting morphology of the copper oxide after thermal decomposition.

| Precursor Morphology | Resulting CuO Morphology | Key Observations |

| Agglomerated Nanoparticles | Porous, Spherical Aggregates | The final structure often retains the general spherical shape but with increased surface area due to gas evolution. rsc.org |

| Nanorods/Nanowires | CuO Nanorods/Nanowires | The one-dimensional shape is often preserved, indicating a topotactic or pseudomorphic transformation. researchgate.net |

| Nanosheets/Nanoplates | CuO Nanosheets/Nanoplates | The two-dimensional structure of the precursor is maintained in the final oxide product. researchgate.net |

| Flower-like Microstructures | Porous Flower-like CuO | Complex, hierarchical structures in the precursor can be transformed into similarly complex oxide structures. researchgate.net |

Note: This data is a generalized representation based on findings on the synthesis of metal oxides from carbonate precursors. rsc.orgresearchgate.net

Catalytic Applications and Mechanistic Insights of Cupric Subcarbonate Derived Materials

Selective Hydrogenation Catalysis

Copper-based catalysts are recognized for their high selectivity in the hydrogenation of acetylene (B1199291), primarily because the adsorption of acetylene on their surface is significantly stronger than that of ethylene (B1197577). researchgate.net Catalysts prepared from cupric subcarbonate precursors have shown exceptional performance, rivaling that of precious metal catalysts in certain aspects.

A high-performance catalyst for the selective hydrogenation of acetylene has been successfully prepared from a this compound (Cu₂(OH)₂CO₃) precursor. researchgate.net The preparation involves a thermal treatment with a gas containing acetylene, followed by a reduction step with hydrogen. researchgate.net This process yields a catalyst composed of metallic copper (Cu) and interstitial copper carbide (CuₓC) embedded within a porous carbon matrix. researchgate.net This derived catalyst has demonstrated the ability to completely remove acetylene impurities from an ethylene stream at a relatively low temperature of 110°C and under atmospheric pressure. researchgate.net A key advantage of this system is its very low selectivity towards the over-hydrogenation of ethylene to ethane (B1197151). researchgate.net Furthermore, the catalyst exhibits excellent stability, with no significant deactivation observed during a 180-hour test run. researchgate.net

The performance of catalysts derived from copper hydroxide (B78521), a related precursor, further underscores the potential of this approach. These catalysts, also containing Cu and CuₓC crystallites, achieved complete acetylene conversion at 110°C with an ethane selectivity below 15% in a continuous 260-hour run. nih.govnih.gov

Table 1: Performance of this compound-Derived Catalyst in Acetylene Hydrogenation

| Parameter | Value | Reference |

| Precursor | This compound (Cu₂(OH)₂CO₃) | researchgate.net |

| Operating Temperature | 110 °C | researchgate.net |

| Acetylene Conversion | Complete Removal | researchgate.net |

| Ethane Selectivity | Very Low | researchgate.net |

| Stability | No obvious deactivation in 180 h | researchgate.net |

The exceptional hydrogenation activity of these catalysts is largely attributed to the presence of interstitial copper carbide (CuₓC) crystallites. researchgate.net The formation pathway of this active species begins with the reaction between the this compound precursor and acetylene, which generates copper(II) acetylide (CuC₂). researchgate.net Subsequent hydrogen reduction of this CuC₂ intermediate leads to the formation of both metallic Cu and the crucial CuₓC phase. researchgate.netnih.gov This process is not unique to this compound; similar CuₓC-containing catalysts have been synthesized from various copper precursors like Cu₂O, CuO, and Cu(OH)₂. researchgate.netnih.gov

The CuₓC species exhibits precious-metal-like hydrogenation activity. researchgate.net The porous carbonaceous shell that forms during the thermal decomposition of the copper acetylide intermediate serves a secondary function by blocking the chain growth of linear oligomers, thereby suppressing the formation of undesirable "green oil" byproducts. researchgate.net

Mechanistic investigations reveal a cooperative role between the different copper species present in the catalyst. nih.gov It is proposed that the interstitial copper carbide (CuₓC) and the metallic copper (Cu) particles function as distinct catalytic sites for different elementary steps of the reaction. nih.gov The CuₓC phase is believed to serve as the primary site for the dissociation of hydrogen molecules (H₂). nih.gov The resulting hydrogen atoms then migrate to the metallic Cu phase, which acts as the main site for the hydrogenation of the adsorbed acetylene molecules. nih.gov This dual-site mechanism, where hydrogen activation and acetylene hydrogenation occur on different phases, is key to the catalyst's high performance and selectivity. nih.gov

Heterogeneous Organocatalysis

Beyond hydrogenation, this compound-derived materials are instrumental in the field of heterogeneous organocatalysis, particularly in the synthesis of complex heterocyclic molecules through carbon-sulfur (C-S) and carbon-nitrogen (C-N) bond formation. acs.orgnih.govacs.org

A self-supported, bimetallic Cu(II)Bi(III) catalyst derived from subcarbonate precursors has been developed for the efficient synthesis of phenothiazines. acs.orgnih.govacs.org This reaction proceeds via a concerted, cascade-like process involving both C-N and C-S arylations. acs.org The catalyst facilitates this complex transformation under mild reaction conditions, demonstrating wide substrate tolerance and high chemoselectivity. nih.govacs.org

The catalytic system leverages the cooperative action of both its metallic components. nih.govnih.gov The copper(II) sites are the primary catalytic centers for the arylations, while the bismuth centers function as Lewis acids, contributing to a bifunctional mechanism. acs.orgnih.gov This cooperative catalysis enables the intriguing concerted C-N/C-S heterocyclization pathway. nih.govnih.gov The heterogeneous nature of the catalyst has been experimentally verified, and it can be successfully recycled and reused multiple times without losing its structural integrity or initial catalytic activity. acs.orgnih.govnih.gov

The design of these advanced catalysts involves creating a specific structural framework. The host structure is a Sillen-type bismutite (Bi₂O₂CO₃) framework, into which copper(II) ions are loaded as guest species. acs.orgnih.govacs.org

The synthesis is typically achieved through a coprecipitation method. In a representative procedure, bismuth(III) nitrate (B79036) pentahydrate and copper(II) nitrate trihydrate are dissolved in a dilute nitric acid solution. acs.orgnih.gov Subsequently, solutions of ammonia (B1221849) and sodium carbonate are added, and the mixture is stirred at an elevated temperature (e.g., 80°C) for an extended period (e.g., 24 hours). acs.orgnih.gov The resulting solid product, designated as CuBi₂O₂CO₃, is then filtered, washed, and dried. acs.orgnih.gov This method allows for the creation of an efficient, self-supported bimetallic catalyst with a well-defined layered structure. acs.orgnih.gov

Table 2: Catalyst Synthesis and Reaction Conditions for Phenothiazine (B1677639) Production

| Parameter | Details | Reference |

| Catalyst | Copper-Loaded Layered Bismuth Subcarbonate (CuBi₂O₂CO₃) | acs.orgnih.gov |

| Synthesis Method | Coprecipitation | acs.orgnih.gov |

| Reactants | 2-iodoaniline (B362364), 2-bromobenzenethiol | acs.orgdoi.org |

| Catalyst Loading | 2.5 - 5 mol% | doi.org |

| Base | K₂CO₃ | doi.org |

| Temperature | 70 - 90 °C | doi.org |

| Result | Efficient synthesis of phenothiazines | acs.orgnih.govacs.org |

Cooperative Bifunctional Catalysis and Active Site Synergism

This compound-derived materials often exhibit enhanced catalytic activity due to the synergistic cooperation between different active sites present within the catalyst's structure. This phenomenon, known as cooperative bifunctional catalysis, involves the interplay between metal catalytic sites and acidic or basic sites on the support material, leading to reaction pathways that are inaccessible to monofunctional catalysts.

A notable example is a copper-loaded layered bismuth subcarbonate (CuBi₂O₂CO₃), which functions as a self-supported Cu(II)Bi(III) bimetallic catalyst. acs.org This material possesses both Lewis acid sites, associated with the bismuth subcarbonate framework, and copper(II) catalytic sites. acs.org This bifunctionality is crucial for promoting complex organic transformations, such as the concerted C–N/C–S heterocyclization to produce phenothiazines. acs.org The synergy between the Lewis acid sites and the copper centers facilitates the activation of substrates and the subsequent bond-forming steps under milder conditions than would otherwise be possible. acs.orgnih.gov

The principle of synergistic catalysis is also observed in other copper-based systems where the support material is not inert but plays an active role. For instance, in catalysts designed for CO₂ capture and conversion, bifunctional materials with both an adsorbent component (like a basic oxide) and a catalytic component (like a copper-based metal) show great potential. rsc.org Similarly, the combination of copper catalysts with Lewis acids has been shown to fine-tune reactivity and selectivity in C-C bond-forming reactions. nih.govrsc.org The interaction between the different active sites can lead to novel activation modes, enhancing both the efficiency and selectivity of the catalytic process. rsc.org

Reaction Mechanism Elucidation in Heterocyclization Processes

Understanding the reaction mechanism is fundamental to optimizing catalyst design and reaction conditions. For this compound-derived catalysts, mechanistic studies often focus on identifying the roles of the different active species and the sequence of elementary steps. Computational methods, such as Density Functional Theory (DFT), combined with experimental observations, are powerful tools for elucidating these complex pathways. rsc.org

In the case of the CuBi₂O₂CO₃ catalyst used for phenothiazine synthesis, detailed studies have pointed towards an intriguing concerted C–N/C–S heterocyclization mechanism. acs.org This pathway is facilitated by the cooperative action of the catalyst's bifunctional sites. The reaction involves the coupling of 2-iodoaniline and 2-bromobenzenethiol. The Lewis acidic sites on the bismuth subcarbonate host structure and the guest copper(II) ions work in concert to orchestrate the formation of both a C-N and a C-S bond. acs.org

The general approach to elucidating such mechanisms involves:

Identifying Active Species: Determining the oxidation state and coordination environment of the copper species (e.g., Cu(I), Cu(II)) under reaction conditions. mdpi.com Copper(I) is often implicated as the active species in cycloaddition reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for forming triazole heterocycles. mdpi.comnih.gov

Tracking Intermediates: Using spectroscopic techniques and computational modeling to identify transient intermediates and transition states.

Kinetic Studies: Analyzing reaction rates under varying conditions (temperature, concentration) to understand the rate-determining steps.

For copper-catalyzed cycloaddition reactions, the mechanism is well-established and involves the formation of a copper acetylide intermediate, which then reacts with an azide. nih.gov DFT studies can help compare the energy barriers of different potential pathways to determine the most favorable one.

Catalytic Durability and Regeneration Studies

The long-term stability and reusability of a catalyst are critical for its industrial viability. Deactivation of copper-based catalysts can occur through various mechanisms, including the leaching of active species, sintering of metal particles, poisoning by impurities, or the formation of coke on the catalyst surface. rsc.orgchemistryjournal.net

Catalysts derived from this compound have demonstrated notable durability in certain applications. The layered CuBi₂O₂CO₃ catalyst, for instance, was successfully recycled and reused multiple times in heterocyclization reactions while preserving its original structural integrity. acs.org This stability is often attributed to the strong interaction between the active copper species and the support material.

When deactivation does occur, regeneration procedures are employed to restore catalytic activity. Common strategies for copper-based catalysts include:

Oxidative Treatment: Calcination in an oxygen-containing atmosphere (e.g., air) at elevated temperatures can effectively burn off coke and other organic residues. researchgate.netevonik.com This process can also redisperse sintered metal particles. researchgate.net

Reduction/Oxidation Cycles: A sequence of oxidation and reduction steps can regenerate the active sites. For example, a deactivated copper oxide or copper chromite catalyst can be regenerated by oxidation in air followed by reduction with hydrogen at elevated temperatures. cardiff.ac.ukgoogle.com

Electrochemical Regeneration: In electrocatalysis, periodically applying anodic currents can oxidize the catalyst surface, restoring active sites that were lost during reduction reactions. rsc.org Another method involves reversing the polarity of electrodes to regenerate and recover the catalyst. rsc.org

The optimal regeneration conditions, particularly temperature, are crucial. Excessively high temperatures can cause irreversible thermal damage or structural changes to the catalyst, leading to incomplete activity recovery. evonik.commdpi.com For example, in the regeneration of a sulfated Cu-SSZ-13 catalyst, while sulfur species could be removed by heating to 700 °C, the process still influenced the catalyst's acidity and redox properties. mdpi.com

Table 1: Common Deactivation Mechanisms and Regeneration Strategies for Copper-Based Catalysts

| Deactivation Mechanism | Description | Common Regeneration Method(s) | Reference(s) |

|---|---|---|---|

| Sintering | Aggregation of small metal particles into larger ones, reducing the active surface area. | Oxidation/Calcination to redisperse metal species. | researchgate.net |

| Coking | Deposition of carbonaceous residues on the catalyst surface, blocking active sites and pores. | Controlled oxidation/calcination in air or oxygen to burn off coke. | chemistryjournal.netresearchgate.net |

| Poisoning | Strong chemisorption of impurities (e.g., sulfur compounds) onto active sites. | Thermal treatment to decompose poisoning species; chemical washing. | mdpi.com |

| Leaching | Dissolution of the active metal species into the reaction medium. | Difficult to reverse; focus on improving catalyst design for better stability. | rsc.org |

| Electrochemical Reconstruction | Potential-induced changes to the catalyst's surface structure during electrocatalysis. | In-situ electrochemical oxidation to restore active sites. | rsc.org |

Environmental Catalysis and Remediation

Degradation of Organic Pollutants by this compound-Based Catalysts

Copper-based catalysts, including those derived from this compound, are effective in the remediation of environmental pollutants due to their ability to catalyze advanced oxidation processes (AOPs). globethesis.com These processes generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of persistent organic pollutants found in wastewater, including dyes, phenols, and pharmaceuticals. researchgate.netresearchgate.netmdpi.com

The catalytic activity often stems from the synergistic effect between copper species and a support material. dntb.gov.ua For example, CuO nanosheets have demonstrated outstanding recycling ability and efficiency in degrading dyes, attributed to a combination of high adsorption capability and photodegradation. researchgate.net Similarly, nanocomposites derived from copper-based metal-organic frameworks (MOFs) have shown high efficiency in degrading pollutants like phenol (B47542) and tetracycline. globethesis.com

Fenton-like Catalysis for Organic Dye Degradation

A significant application of copper-based catalysts is in Fenton-like reactions. The classical Fenton reaction uses ferrous ions (Fe²⁺) to decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals. researchgate.netbeilstein-journals.org However, this process is typically restricted to a narrow, acidic pH range to prevent the precipitation of iron sludge. researchgate.net

Copper-based catalysts offer a promising alternative, driving Fenton-like reactions over a broader pH range. nih.gov In these systems, cuprous ions (Cu⁺) react with H₂O₂ to generate the crucial hydroxyl radicals responsible for degradation. researchgate.net

Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

Copper-based catalysts supported on materials like carbon microspheres have been shown to be effective for the degradation of dyes such as methyl orange, methyl blue, and Rhodamine B. researchgate.netcapes.gov.br The catalyst, often consisting of copper particles covered by a layer of cuprous oxide (Cu₂O), facilitates the generation of •OH from H₂O₂. researchgate.net The efficiency of degradation is influenced by factors such as pH, temperature, catalyst dosage, and H₂O₂ concentration. researchgate.netcapes.gov.br The synergistic effect between the catalyst components, such as La-Cu-O active sites and an SBA-15 support, can significantly enhance the degradation of organic dyes. rsc.org

Table 2: Performance of Copper-Based Fenton-like Catalysts in Dye Degradation

| Catalyst | Pollutant | Key Findings | Reference(s) |

|---|---|---|---|

| Cu₂O-Cu/C | Methyl Orange, Methyl Blue, Rhodamine B | Effective degradation under acidic conditions; mechanism involves hydroxyl radicals generated from Cu⁺ and H₂O₂. | researchgate.netcapes.gov.br |

| Copper doped g-C₃N₄ (Cu-C₃N₄) | Methylene Blue (MB) | Achieved 96% MB degradation within 30 minutes, assisted by ultrasound. Effective over a broad pH range (3.3-9.9). | nih.gov |

| La-Cu-O/SBA-15 | Organic Dyes | Highly efficient due to a synergistic effect where La-Cu-O provides active sites and SBA-15 adsorbs and transports the dyes. | rsc.org |

| Pyrite (FeS₂) | Copper Phthalocyanine (CuPc) | Acts as a Fenton-like reagent by spontaneously generating H₂O₂ from O₂ and H₂O, obviating the need for external H₂O₂ addition. | beilstein-journals.org |

Heavy Metal Ion Removal and Transformation

In addition to degrading organic pollutants, carbonate-containing materials are effective for the removal of heavy metal ions from aqueous solutions through adsorption and precipitation. While studies may not always specify this compound, the principles of using carbonate-based materials like calcium carbonate (CaCO₃) are directly relevant. iscientific.org These materials can remove various heavy metals, including copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and chromium (Cr³⁺), with high efficiency. iscientific.org

The mechanisms for heavy metal removal by carbonate materials include:

Precipitation: In alkaline conditions, metal ions precipitate as insoluble hydroxides or carbonates. For copper, this can lead to the formation of compounds like this compound (Cu₂(OH)₂CO₃, malachite) or copper hydroxide (Cu(OH)₂). nih.govresearchgate.net

Ion Exchange: Cations in the carbonate material (e.g., Ca²⁺ in calcium carbonate) can exchange with heavy metal ions in the solution. researchgate.net

Surface Complexation: The surface of the carbonate material can form stable complexes with the metal ions, effectively immobilizing them. researchgate.net

Studies have shown that calcium carbonate can reduce the concentration of heavy metal ions, including copper, by over 99%. iscientific.org Another approach is microbe-induced carbonate precipitation (MICP), where bacteria are used to induce the precipitation of carbonates, which then co-precipitate with heavy metal ions like copper, forming CuCO₃. researchgate.net However, the efficiency of this biological method can be reduced at high copper concentrations or when copper forms complexes with other species in the solution. researchgate.net

Chromate (B82759) Reduction and Adsorption Mechanisms

Materials derived from this compound, also known as basic copper carbonate, play a role in the remediation of hexavalent chromium (Cr(VI)) from water. The removal process involves a dual mechanism of co-precipitation and adsorption.

Systematic studies on the co-removal of Cr(VI) during the chemical precipitation of divalent copper have elucidated these mechanisms. When sodium carbonate is added to a solution containing both copper (Cu(II)) and Cr(VI), the process begins at a pH of approximately 5.0 to 5.2 with the co-precipitation of copper and chromate, leading to the formation of copper chromate (CuCrO₄) precipitates. nih.govnih.gov The formation of these initial fine CuCrO₄ crystals creates a heterogeneous solution, which then accelerates the precipitation of copper-carbonate compounds, primarily basic copper carbonate (CuCO₃·Cu(OH)₂), as the pH increases to a range of 5.2 to 6.2. nih.gov

Once formed, these copper-carbonate precipitates act as an adsorbent for the remaining chromate ions (HCrO₄⁻ and CrO₄²⁻) in the solution. nih.gov The surface of these precipitates is negatively charged at a pH below 7.5, which facilitates the electrostatic attraction and adsorption of the negatively charged chromate ions. nih.gov The extent of this adsorption is dependent on both the pH and the surface loading of the chromate on the precipitate. nih.gov Research indicates that maximum adsorption occurs around pH 6.5. nih.gov Beyond simple electrostatic attraction, ligand exchange has also been identified as a contributing factor to the adsorption mechanism. nih.gov However, if the pH is raised significantly, for instance to 10.0, a portion (approximately 25-30%) of the adsorbed chromium can be released back into the solution due to a reversal of the surface charge on the adsorbent. nih.gov

The primary constituent of the copper-carbonate precipitates formed by adding sodium carbonate to a copper solution has been identified as CuCO₃·Cu(OH)₂, or a mixture where CuCO₃·Cu(OH)₂ is the main component. nih.gov

Recovery of Heavy Metals from Industrial Wastewater

This compound-derived materials are integral to processes aimed at recovering heavy metals from industrial wastewater, particularly from sectors like electroplating. mdpi.comwitpress.comnih.gov Traditional treatment methods often involve chemical neutralization with agents like lime milk, which produces a large volume of hydroxide sludge with low concentrations of heavy metals, making metal recovery inefficient and leading to their loss in landfills. mdpi.comwitpress.com

More advanced methods focus on the selective precipitation of metals to create recyclable products. One such approach is the Specific Product-Oriented Precipitation (SPOP) process, which allows for the recovery of copper and other metals by carefully controlling reaction parameters. mdpi.com For instance, copper can be recovered from industrial wastewater with initial concentrations as high as 7500 mg/L, reducing them to below 27 mg/L. mdpi.com After a day of alteration, the concentration can be further lowered to less than 5 mg/L, achieving recovery rates better than 99.9%. mdpi.com

These processes can be tailored to produce specific copper-containing phases. For example, by adjusting the stirring rate and temperature, it's possible to precipitate tenorite (CuO) or brochantite (Cu₄(OH)₆SO₄). mdpi.com In wastewaters that also contain iron, Cu-ferrite (CuFe₂O₄) can be formed. mdpi.com This highlights a shift from simple disposal to contributing to a circular economy by recovering valuable metals. mdpi.com Besides copper, these advanced precipitation techniques have been successfully applied to treat wastewater containing nickel, zinc, manganese, tin, silver, and palladium. witpress.com

The following table summarizes the effectiveness of a recovery procedure for copper from industrial wastewater.

| Initial Cu Concentration (mg/L) | Final Cu Concentration (mg/L) - Fresh Precipitates | Final Cu Concentration (mg/L) - After 1 Day | Recovery Rate |

| ~7500 | < 27 | < 5 | > 99.9% |

| Data sourced from MDPI. mdpi.com |

Carbon Dioxide (CO₂) Reduction Catalysis

Copper-based catalysts, often prepared from this compound precursors, are of significant interest for the catalytic hydrogenation of carbon dioxide (CO₂) into valuable chemicals and fuels. rsc.orgnih.gov Copper is a unique catalyst in this regard because it can convert CO₂ into a wide range of products, including hydrocarbons and oxygenates like methanol (B129727) and ethanol. samipubco.comresearchgate.netmdpi.com The conversion of CO₂ is a promising strategy for mitigating greenhouse gas emissions while producing value-added products. rsc.org The industrial synthesis of methanol, for example, has already been achieved using a Cu/ZnO/Al₂O₃ catalyst, demonstrating the viability of CO₂ conversion technologies. rsc.org

The performance of these catalysts is highly dependent on their composition and structure. For instance, in Cu/ZnO/Al₂O₃ catalysts used for CO₂ hydrogenation to methanol, the metallic copper is considered the active site, while zinc oxide (ZnO) helps disperse the copper particles and enhances CO₂ adsorption. researchgate.net Aluminum oxide (Al₂O₃) acts as a structural promoter, improving the stability and exposure of the active copper centers. nih.gov

Electrochemical CO₂ Reduction (ECO₂R) Mechanisms

In the electrochemical reduction of CO₂ (ECO₂R), catalysts derived from this compound play a crucial role. Copper-based electrodes are particularly effective as they can catalyze the formation of multi-carbon products, which is a key technological advantage. nih.gov The mechanism on the catalyst surface is complex and involves several steps. researchgate.net

Operando Raman spectroscopy studies have revealed that under catalytic conditions, a copper carbonate hydroxide (Cu₂CO₃(OH)₂) layer, similar to the mineral malachite, can form on the surface of copper electrodes. nih.gov It is hypothesized that the carbonate ions within this layer can be directly converted to carbon monoxide (CO) at a low overpotential. nih.gov This suggests a mechanism where the starting point for carbon reduction is not gaseous CO₂, but rather carbonate ions bound to the electrode surface within these this compound-like structures. nih.gov The formation and presence of these patches at catalytic potentials may be supported by local increases in pH and electrical potential gradients. nih.gov

Chemisorption of CO₂ onto the catalyst. researchgate.net

Formation of reaction intermediates through proton-coupled electron transfer to the adsorbed CO₂. researchgate.net

Desorption of the final reduction products from the catalyst surface. researchgate.net

The specific products formed depend heavily on the catalyst's properties and the reaction conditions. mdpi.com For instance, modifying copper with other elements can significantly alter the reaction pathway. acs.org

Methanol Synthesis from CO₂ over Copper-Based Catalysts Derived from this compound Precursors

This compound is a common precursor for the preparation of highly active Cu/ZnO/Al₂O₃ catalysts used in the industrial synthesis of methanol from CO₂ hydrogenation. researchgate.netmpg.de The co-precipitation of metal salts, often starting with precursors that form hydroxycarbonates like this compound, is a standard technique to create these catalysts. mpg.de The final catalyst's performance is heavily influenced by the properties of this precursor material. nih.gov

In this process, a feed gas mixture containing CO₂ and H₂ is passed over the catalyst at elevated temperatures (220–300°C) and pressures (50–100 bar). frontiersin.org Research has shown that the composition of the catalyst is critical. For catalysts prepared by coprecipitation, the highest CO₂ conversion and methanol yield were achieved with a catalyst containing approximately 51 wt% copper and 22 wt% zinc. researchgate.net This optimal performance is attributed to the high surface area of metallic copper and the synergistic interaction between copper and zinc oxide. researchgate.net

The following table shows the catalytic performance for CO₂ hydrogenation to methanol over various Cu-ZnO/Al₂O₃ catalysts with different compositions, prepared from precursors.

| Catalyst | Cu (wt%) | Zn (wt%) | Al (wt%) | Cu Surface Area (m²/g) | Methanol Yield (%) |

| CZA-1 | 51 | 22 | 2 | 31.2 | 12.8 |

| CZA-2 | 41 | 31 | 2 | 25.4 | 10.5 |

| CZA-3 | 32 | 41 | 2 | 19.8 | 8.2 |

| Reaction conditions: T = 250 °C, P = 3.0 MPa, H₂/CO₂ = 3, GHSV = 2730 h⁻¹. Data sourced from ResearchGate. researchgate.net |

Role of Intermediates (Formate, Carboxyl) in CO₂ Hydrogenation

Understanding the reaction intermediates is key to elucidating the mechanism of CO₂ hydrogenation to methanol on copper-based catalysts. nih.gov In situ spectroscopic studies combined with theoretical calculations have identified several key surface species. nih.govscribd.com

The formate (B1220265) species (HCOO*) is widely recognized as a crucial reaction intermediate. rsc.orgnih.govscribd.com Studies using in situ IR and NMR spectroscopy have directly observed surface formate intermediates during CO₂ hydrogenation on Cu/ZrO₂ catalysts. nih.gov The reaction pathway is believed to proceed through the formation of this formate intermediate, and the interface between the copper nanoparticles and the support material (like zirconia) is critical for the subsequent conversion of formate to methanol. nih.govscribd.com

Recent studies have also detected the carboxylate species (COOH*) as the initial intermediate in the conversion of CO₂ to formate on copper surfaces. acs.org The general mechanism on copper surfaces is often described as the "formate pathway". rsc.org However, the direct hydrogenation of formate to methanol on a pure copper surface is considered to have high energy barriers. frontiersin.org This suggests that the support material and the presence of promoters play an essential role in facilitating the complete reaction sequence to methanol. frontiersin.orgnih.gov

Precursor Applications in Catalyst Preparation

This compound, or basic copper carbonate, is a widely utilized precursor for synthesizing a variety of heterogeneous catalysts. medium.comyoutube.comresearchgate.net Its utility stems from the fact that it can be readily decomposed by heating to form highly dispersed copper oxide (CuO) nanoparticles, which are then often reduced to the active metallic copper state. researchgate.netwikipedia.org The morphology and particle size of the final catalyst are heavily influenced by the properties of the initial this compound precursor. researchgate.net

The co-precipitation method is a common industrial technique for preparing catalyst precursors, such as the mixed Cu,Zn,Al hydroxycarbonates for Cu/ZnO/Al₂O₃ methanol synthesis catalysts. mpg.de In this process, solutions of metal salts are precipitated using an agent like sodium carbonate, resulting in a solid precursor material that is chemically homogeneous. mpg.demedium.com Basic copper carbonate is a key component of the active phase in some catalyst formulations. patsnap.com For example, a catalyst for producing 1,4-butynediol was developed where the active components exist as basic cupric carbonate and bismuth subcarbonate on a nanosilicon dioxide support. patsnap.com

Furthermore, basic copper carbonate can be prepared from various copper sources, including waste solutions from industrial processes like copper etching, providing a route to creating valuable catalysts from waste streams. google.com The preparation conditions, such as temperature and pH, during the synthesis of the this compound precursor itself are critical as they determine the particle size and morphology, which in turn affect the performance of the final catalyst. researchgate.net For example, sphere-like malachite (a form of basic copper carbonate) particles can be synthesized, which then yield copper oxide with a preserved spherical morphology upon thermal decomposition. researchgate.net

Derivation of High-Performance Copper Catalysts from this compound

Another common route involves the thermal decomposition of basic copper carbonate to produce copper(II) oxide (CuO), which can then be used directly or reduced to form metallic copper catalysts. acs.org This method is valued for its simplicity and effectiveness. For instance, basic copper carbonate prepared via a straightforward precipitation method has been shown to be a highly active catalyst for the dehydrogenation of isoborneol (B83184) to produce camphor, demonstrating a significant increase in reaction conversion rates compared to other catalysts.

| Catalyst Source | Reaction | Achieved Conversion Rate | Reference |

|---|---|---|---|

| Basic Copper Carbonate | Isoborneol Dehydrogenation to Camphor | 99% | [CN105753049A] |

| Conventional Catalyst | Isoborneol Dehydrogenation to Camphor | 80% | [CN105753049A] |

Furthermore, complex bimetallic catalysts can be derived from carbonate-containing precursors. For example, a highly efficient self-supported Cu(II)Bi(III) bimetallic catalyst has been developed based on a layered bismuth subcarbonate framework loaded with copper(II) ions. acs.orgnih.gov This cooperative catalyst facilitates concerted C–N/C–S heterocyclization reactions with high yields and selectivity under mild conditions. acs.orgnih.gov

| Precursor System | Key Synthesis Step | Final Catalyst | Primary Application | Reference |

|---|---|---|---|---|

| (Cu,Zn,Al) Hydroxycarbonates | Co-precipitation & Calcination | Cu/ZnO/Al₂O₃ | Methanol Synthesis | lidsen.comresearchgate.net |

| Basic Copper Carbonate | Thermal Decomposition | CuO / Cu | Dehydrogenation, Oxidation | acs.org |

| Copper-loaded Bismuth Subcarbonate | Impregnation/Co-synthesis | CuBi₂O₂CO₃ | Heterocyclization Reactions | acs.orgnih.gov |

Synthesis of Nano-Copper Powders for Catalytic Applications

The synthesis of nano-copper powders from this compound is a key strategy for developing catalysts with high surface area and enhanced activity. researchgate.net A successful approach is the polymeric precursor method, where basic copper carbonate is used as the copper source. researchgate.net In this method, a precursor material is formed and subsequently decomposed at temperatures between 200°C and 400°C to yield CuO nanoparticles. researchgate.net These oxide nanoparticles can then be reduced to metallic copper nanopowder at low temperatures using a reducing agent such as hydrazine (B178648) hydrate. researchgate.net The resulting nano-copper can be stabilized in a dispersion or as a powder, showing stability for several months. researchgate.net

Another established technique is the polyol method, where this compound is used as the raw material in a high-boiling-point solvent like triethylene glycol. americanelements.comnih.gov In this process, a stabilizing agent such as polyvinylpyrrolidone (B124986) (PVP) is used to control particle growth and prevent agglomeration. americanelements.comnih.gov By carefully controlling reaction parameters like temperature and the concentration of the stabilizing agent, fine Cu nanoparticles with average sizes ranging from 28 to 67 nm and narrow size distributions can be obtained. researchgate.net

| Synthesis Method | Key Reagents/Steps | Intermediate | Final Product | Particle Size | Reference |

|---|---|---|---|---|---|

| Polymeric Precursor Method | Alginic acid, Decomposition (200-400°C), Reduction with hydrazine hydrate | CuO Nanoparticles | Cu Nanopowder | ~27 nm (for CuO) | researchgate.net |

| Polyol Method | Triethylene glycol (solvent), Polyvinylpyrrolidone (stabilizer) | - | Cu Nanoparticles | 28 - 67 nm | americanelements.comnih.govresearchgate.net |

| Sol-Gel Synthesis | Precipitation from copper acetate (B1210297) and ammonia carbonate, Calcination (≥250°C) | Copper-carbonate precursor | Nanoporous CuO Aggregates | 20 - 40 nm (primary crystallites) | nih.gov |

Impregnation in Carrier Materials for Enhanced Catalysis

Impregnation is a widely used technique to prepare supported catalysts, where an active component is dispersed onto a high-surface-area carrier material to enhance catalytic efficiency and stability. mdpi.com this compound itself, or solutions derived from it, can be used effectively in this process. patsnap.com The method involves contacting the porous support with a solution containing the precursor of the active phase, followed by drying and calcination to fix the active species onto the support. mdpi.com

A patented method describes a catalyst for 1,4-butynediol production where basic cupric carbonate is the active component. patsnap.com In this preparation, nanosilicon dioxide is used as a carrier, and the active components are attached using a settling and depositing method. patsnap.com The resulting catalyst exhibits good activity and high selectivity. patsnap.com Another patent details a method where a porous alumina (B75360) support is impregnated with an aqueous solution of a copper ammine carbonate complex, which is formed from a copper carbonate starting material. google.com Subsequent heating decomposes the complex, depositing a basic copper carbonate compound within the pores of the alumina support. google.comgoogle.com

| Component | Function | Percentage by Mass | Reference |

|---|---|---|---|

| Nanosilicon Dioxide | Carrier | 20-50% | patsnap.com |

| Basic Cupric Carbonate | Active Component | 35-70% | patsnap.com |

| Bismuth Subcarbonate | Promoter | 2-15% | patsnap.com |

The choice of carrier material is critical, as it can significantly influence the catalyst's properties. ugm.ac.id For example, copper impregnated on mesoporous carbon, which has a high surface area and wide pore diameter, provides excellent reactant transport and facilitates reactions more effectively than supports with lower surface areas. ugm.ac.id The impregnation of copper species onto activated carbon has also been shown to improve the material's adsorption capacity and catalytic performance in ozonation reactions. researchgate.net

Materials Science and Engineering Applications of Cupric Subcarbonate

Pigment Chemistry and Coloration Science